molecular formula C13H22N2O5 B116618 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate CAS No. 328086-60-8

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Cat. No. B116618
CAS RN: 328086-60-8
M. Wt: 286.32 g/mol
InChI Key: HTQMBOWAEPNWLI-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate” is a chemical compound with the CAS Number: 328086-60-8. It appears as a colorless to yellow liquid or solid . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-2-oxo-3-pyrrolidinyl ethanol and N,N’-dimethylformamide dioxane at an appropriate temperature to produce (S)-2-oxo-3-pyrrolidinyl dimethylamide. This is then reacted with Boc-methyl carbamate to give "(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate" .


Molecular Structure Analysis

The molecular formula of this compound is C13H22N2O5. Its InChI Code is 1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.33 and a density of 1.142±0.06 g/cm3 (Predicted). It has a boiling point of 471.5±20.0 °C (Predicted). The compound is stored at 2-8℃ .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic chemistry as a protecting group for amines . The Boc group is known to protect amines from reacting with other functional groups during chemical transformations .

Mode of Action

The compound’s mode of action involves the protection and deprotection of amines. The Boc group can be added to an amine to protect it during chemical reactions . The Boc group can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the original amine . This process is known as deprotection .

Biochemical Pathways

The compound’s role in biochemical pathways is primarily related to its function as a protecting group for amines . Amines are involved in a wide range of biochemical processes, and protecting these amines can allow for selective reactions to occur on other parts of a molecule . .

Pharmacokinetics

The compound’s boc group can be removed under acidic conditions , which could potentially influence its bioavailability and metabolism.

Result of Action

The primary result of the compound’s action is the protection and deprotection of amines . This allows for selective reactions to occur on other parts of a molecule, which can be useful in the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed under acidic conditions , and a method for high-temperature Boc deprotection has been described . Therefore, the compound’s action can be controlled by adjusting these environmental factors.

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMBOWAEPNWLI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

CAS RN

328086-60-8
Record name Methyl (αS,3S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-3-pyrrolidinepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85KK39SU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.